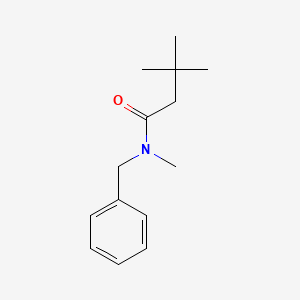amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
N-(4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenyl)acetamide, commonly known as DMAA, is a synthetic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMAA is a derivative of amphetamine and has been found to have stimulant properties.
Mécanisme D'action
DMAA works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased energy, focus, and concentration. DMAA also stimulates the release of adrenaline, which increases heart rate and blood pressure.
Biochemical and Physiological Effects:
DMAA has been found to have various biochemical and physiological effects. It increases the levels of glucose and lactate in the blood, which provides energy to the body. DMAA also increases the levels of free fatty acids in the blood, which can be used as a source of energy. DMAA has been found to increase muscle strength and endurance, making it useful in studies that involve physical performance.
Avantages Et Limitations Des Expériences En Laboratoire
DMAA has several advantages for lab experiments. It is a potent stimulant that can increase energy, focus, and concentration. It can also increase heart rate and blood pressure, which can be useful in studies that involve physical performance. However, DMAA has several limitations. It is a synthetic compound that can have unknown side effects. It can also be difficult to control the dosage and purity of DMAA, which can lead to inaccurate results.
Orientations Futures
There are several future directions for DMAA research. One direction is to study its potential use in treating ADHD. Another direction is to study its effects on cognitive function and memory. DMAA could also be studied for its potential use in treating depression and anxiety. Further research is needed to determine the long-term effects of DMAA and its potential side effects.
Conclusion:
In conclusion, DMAA is a synthetic compound that has been widely used in scientific research due to its stimulant properties. It has been found to increase energy, focus, and concentration, as well as heart rate and blood pressure. DMAA has several advantages for lab experiments, but also has limitations due to its synthetic nature and potential side effects. Further research is needed to determine the long-term effects of DMAA and its potential use in treating various conditions.
Méthodes De Synthèse
DMAA can be synthesized using various methods. One of the most common methods is the reaction between benzaldehyde and 2-amino-2-methylpropanol in the presence of hydrochloric acid. The resulting product is then reacted with methylamine and acetic anhydride to form DMAA. Another method involves the reaction between 4-bromoacetophenone and N,N-diethyl-2-aminoethanol in the presence of sodium hydride. The resulting product is then reacted with methylamine to form DMAA.
Applications De Recherche Scientifique
DMAA has been widely used in scientific research due to its stimulant properties. It has been found to increase energy, focus, and concentration. DMAA has also been found to increase heart rate and blood pressure. This makes it useful in studies that involve physical performance and endurance. DMAA has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-5-19(6-2)12-11-18(4)13-15-7-9-16(10-8-15)17-14(3)20/h7-10H,5-6,11-13H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOCQLSGRPLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)





![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)